3,5-Dimethoxybenzoic Acid
Description
This compound has been reported in Calophyllum polyanthum and Melia azedarach with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZKOJSYQZABD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061550 | |
| Record name | Benzoic acid, 3,5-dimethoxy- | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 3,5-Dimethoxybenzoic acid | |
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CAS No. |
1132-21-4 | |
| Record name | 3,5-Dimethoxybenzoic acid | |
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| Record name | 3,5-Dimethoxybenzoic acid | |
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| Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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| Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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| Record name | Benzoic acid, 3,5-dimethoxy- | |
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| Record name | Benzoic acid, 3,5-dimethoxy- | |
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| Record name | 3,5-dimethoxybenzoic acid | |
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| Record name | 3,5-DIMETHOXYBENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxybenzoic acid (CAS number 1132-21-4), a naturally occurring phenolic compound, is a versatile building block in organic synthesis and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological functions, including its antifungal, anti-inflammatory, and potential anticancer activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Core Properties of this compound
This compound is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 5, and a carboxylic acid group at position 1. This unique arrangement of functional groups imparts specific chemical and physical characteristics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C9H10O4 | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Appearance | White to off-white or beige crystalline powder | [1][4] |
| Melting Point | 178-180 °C | [1][5] |
| Boiling Point | 340.65 °C (estimated) | [6] |
| Density | ~1.214 g/cm³ | [1] |
| logP (o/w) | 2.190 | [6] |
| pKa | Not explicitly found | |
| Solubility | Sparingly soluble in water. Soluble in ethanol, aqueous acetic acid. | [6][7] |
| Storage Temperature | 10°C - 25°C, protect from light | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |
| ¹³C NMR | Spectra available, detailed assignments not consistently reported across sources. | [9] |
| Infrared (IR) | Spectra available. Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C stretching. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak [M]+ at m/z 182. | [10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the methylation of 3,5-dihydroxybenzoic acid. The following is a representative experimental protocol.
Reaction: Methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.
Materials:
-
3,5-dihydroxybenzoic acid
-
Acetone
-
Potassium carbonate
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in acetone in a reaction flask.
-
Add potassium carbonate to the solution at room temperature.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to 55°C and reflux overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove acetone.
-
Add water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.
-
Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 6 with concentrated hydrochloric acid, which will precipitate the this compound as a white solid.
-
Filter the solid, wash with water, and dry to obtain the final product.[11]
Synthesis workflow for this compound.
Purification of this compound
Purification is critical to obtain high-purity this compound, often required for pharmaceutical applications.[1] A common method is recrystallization.
Solvents: Water, Ethanol, or aqueous Acetic Acid.[7]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.[7]
A patent also describes a purification method involving the formation of a salt.
Alkali-Acid Purification Protocol:
-
Add the crude 3,5-dimethylbenzoic acid to water and add an alkali (e.g., sodium hydroxide, potassium carbonate) to form the corresponding salt.[12]
-
Heat the solution to 80-105°C to dissolve the salt and filter while hot to remove insoluble impurities.[12]
-
Cool the filtrate to -5°C to crystallize the salt.[12]
-
Isolate the salt by solid-liquid separation.[12]
-
Dissolve the salt in hot water and precipitate the purified 3,5-dimethylbenzoic acid by adding an acid (e.g., hydrochloric acid, sulfuric acid).[12]
-
Collect the purified product by filtration and dry.[12]
References
- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jmatonline.com [jmatonline.com]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3,5-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethoxybenzoic Acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the compound's key characteristics, supported by experimental protocols and spectral data analysis. Furthermore, it explores its known chemical reactivity and biological activities, presenting this information through structured data and visual diagrams to facilitate understanding and application in a research and development context.
Introduction
This compound, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring with two methoxy groups and a carboxylic acid functionality, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] This guide aims to provide an in-depth technical summary of its core physical and chemical properties, detailed experimental methodologies for their determination, and an exploration of its known chemical and biological activities.
Physical Properties
The physical properties of this compound are critical for its handling, formulation, and application in various experimental and industrial settings. A summary of its key physical data is presented in the tables below.
General and Molecular Properties
| Property | Value | Reference |
| CAS Number | 1132-21-4 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| IUPAC Name | This compound | [1] |
Thermodynamic and Solubility Properties
| Property | Value | Reference |
| Melting Point | 182-185 °C | [4] |
| Boiling Point | 275.56 °C (rough estimate) | [5] |
| pKa | 3.96 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid and the two methoxy groups on the aromatic ring.
The carboxylic acid group allows for typical reactions such as esterification , amidation , and reduction to the corresponding alcohol. The presence of the electron-donating methoxy groups activates the aromatic ring, though their meta-positioning to each other and the carboxylic acid group influences the regioselectivity of electrophilic aromatic substitution reactions.
Known chemical transformations involving this compound include its use as a reactant in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin and Biotin dimedone. It can also act as a ligand in the formation of lanthanide complexes.
Spectral Data Analysis
Spectroscopic data is fundamental for the structural confirmation of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons at positions 2, 4, and 6 would likely appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts influenced by the methoxy and carboxylic acid groups. The six protons of the two equivalent methoxy groups would present as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals would include those for the carboxyl carbon, the aromatic carbons attached to the methoxy groups, the other aromatic carbons, and the methoxy carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands typical of its functional groups. A broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹. C-O stretching vibrations for the methoxy and carboxylic acid groups would be observed in the 1320-1210 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.[6]
UV-Vis Spectroscopy
The UV-Vis spectrum in an acidic mobile phase would show absorption maxima characteristic of the substituted benzene chromophore. For comparison, the related 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm.[7]
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of key physical properties and a common synthetic route.
Synthesis of this compound
A common laboratory synthesis involves the methylation of 3,5-dihydroxybenzoic acid.
-
Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate, dimethyl sulfate, 30% sodium hydroxide solution, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution at room temperature.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to 55 °C and allow it to reflux overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.
-
Heat the mixture at 75 °C for 4 hours to ensure complete hydrolysis of any ester intermediates.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 6, which will precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain this compound.
-
References
- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Antifungal Activity of 3,5-Dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compound that has demonstrated notable antifungal properties. Isolated from the leaves of Melia azedarach, this compound has been evaluated for its efficacy against phytopathogenic fungi.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on current research.
Data Presentation: Antifungal Efficacy
The primary research on the antifungal activity of this compound has focused on the chickpea blight pathogen, Ascochyta rabiei. The minimum inhibitory concentration (MIC) was determined over a 72-hour period, showing a time-dependent increase in the concentration required to inhibit fungal growth.
| Fungal Species | Time (hours) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Ascochyta rabiei | 24 | 0.125[1][2][3] |
| 48 | 1.0 | |
| 72 | 1.0 |
Experimental Protocols
The following is a detailed methodology for the determination of the antifungal activity of this compound, based on the protocols described in the foundational research by Jabeen et al. (2011).[1][2][3]
In Vitro Antifungal Bioassay: Serial Dilution Method
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 4 mg/mL.
-
Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate medium (e.g., Potato Dextrose Agar for Ascochyta rabiei) until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water and adjusted to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in a liquid growth medium (e.g., Malt Extract Broth) in 96-well microtiter plates. The final concentrations should range from 4 mg/mL down to 0.0039 mg/mL.[1][2][3]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.
-
Controls:
-
Positive Control: A commercial fungicide (e.g., Mancozeb) is used as a positive control and is serially diluted in the same manner as the test compound.[1][2]
-
Negative Control: Wells containing only the growth medium and the fungal inoculum are included as a negative control.
-
Solvent Control: Wells containing the growth medium, the fungal inoculum, and the highest concentration of the solvent used to dissolve the test compound are included to ensure the solvent has no inhibitory effect on fungal growth.
-
-
Incubation: The inoculated microtiter plates are incubated at a suitable temperature for the target fungus (e.g., 25°C for Ascochyta rabiei) for a period of 24, 48, and 72 hours.[1][2][3]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 111.68.103.26 [111.68.103.26]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
Thermochemical Properties and Stability of 3,5-Dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3,5-Dimethoxybenzoic Acid (DMBA). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of the energetic and stability characteristics of this compound is crucial.
Core Thermochemical Data
The following table summarizes the key thermochemical properties of this compound. These values are essential for understanding the energy landscape of the molecule and for performing accurate thermodynamic calculations in reaction and process design.
| Thermochemical Property | Symbol | Value | Units | Reference |
| Standard Solid Enthalpy of Combustion | ΔcH°solid | -4246.70 ± 0.90 | kJ/mol | [1] |
| Solid Phase Enthalpy of Formation | ΔfH°solid | -724.00 ± 1.50 | kJ/mol | [1][2] |
| Enthalpy of Fusion | ΔfusH° | 20.39 | kJ/mol | [2] |
| Enthalpy of Sublimation | ΔsubH° | 127.1 ± 0.6 | kJ/mol | [3] |
| Ideal Gas Heat Capacity | Cp,gas | (Calculated) | J/mol·K | [2] |
| Standard Gibbs Free Energy of Formation | ΔfG° | -357.69 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -544.75 | kJ/mol | [2] |
Physical Properties and Stability
Beyond its thermochemical characteristics, the physical properties and stability of this compound are critical for its handling, storage, and application.
| Physical Property | Value | Units | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] | |
| Molecular Weight | 182.17 | g/mol | [2] |
| Melting Point | 178-180 | °C | [4][5] |
| Appearance | White to off-white crystalline powder | [4] | |
| Density | ~1.214 | g/cm³ | [4] |
Stability:
This compound is stable under normal temperatures and pressures.[4] For optimal preservation, it should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances.[4] While specific thermal decomposition data is not extensively available, thermogravimetric analysis (TGA) would be the standard method to determine its decomposition profile.
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the generalized experimental methodologies for the key parameters.
Determination of Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Methodology:
-
Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature rise.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a standard reference material with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid from residual nitrogen and the heat of combustion of the fuse wire.
Determination of Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely dimensioned orifice.
-
Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied over a range.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at each temperature.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of the Clausius-Clapeyron plot (slope = -ΔsubH°/R, where R is the ideal gas constant).
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a common method for determining the enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Heating Cycle: The sample and reference are heated at a constant rate. The DSC instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample. The area under this peak is integrated to determine the heat of fusion.
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the key thermochemical properties of this compound.
References
Methodological & Application
Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 3,5-Dimethoxybenzoic Acid to synthesize its corresponding esters, which are valuable intermediates in pharmaceutical and chemical research. Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. This method is efficient and utilizes readily available reagents.
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) to the stirred solution.[1][2]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 45 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]
-
Work-up: After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ester.
Data Presentation: Fischer-Speier Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 45 min | Reflux | Not specified | [2] |
| Benzoic Acid | Methanol | H₂SO₄ | Not specified | 65°C | 90% | [1] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 2 hours | Reflux | 95% | [1] |
| Aromatic Acid | Acetonitrile | H₂SO₄ | 4 hours | Reflux | Not specified | [3] |
| 3,5-Dihydroxybenzoic Acid | Methanol | Not specified | Overnight | 55°C | Not specified | [4] |
Method 2: Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This method is particularly suitable for substrates that are sensitive to harsh acidic conditions.[5][6]
Experimental Protocol
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Reagent Addition: Cool the solution in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[5]
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.
-
Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash the solution with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the pure ester.
Data Presentation: Steglich Esterification Conditions
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| General | General | DCC | DMAP | Polar aprotic | Room Temp | Not specified | [5] |
| Cinnamic Acid Derivatives | Cinnamyl Alcohol | DCC | DMAP | Not specified | Not specified | up to 98% | [7] |
| General | General | DCC/DIC/EDC | DMAP (optional) | Suitable | Not specified | Not specified | [8] |
Alternative Method: Esterification using Dimethyl Sulfate
An alternative method involves the use of dimethyl sulfate as an alkylating agent in the presence of a base.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or DMF.[4][9][10]
-
Base and Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of dimethyl sulfate (1.1-1.25 equivalents).[9][10]
-
Reaction: Heat the reaction mixture, for instance to 55-80°C, and stir for several hours (e.g., overnight) until the reaction is complete as monitored by TLC.[4][10]
-
Work-up: Cool the reaction mixture and pour it into ice water.[10]
-
Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation: Dimethyl Sulfate Esterification Conditions
| Carboxylic Acid | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| 3,5-Dihydroxybenzoic Acid | Dimethyl Sulfate | K₂CO₃ | Acetone | 55°C | Overnight | 98% | [4] |
| o- and p-Orsellinic Acids | Dimethyl Sulfate | NaHCO₃ | Acetone | Reflux | 10 hours | 80% | [9] |
| General SM | Dimethyl Sulfate | K₂CO₃ | DMF | 80°C | 1 hour | 86% | [10] |
Experimental Workflow Diagram
Caption: General workflow for the esterification of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchtrend.net [researchtrend.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Acid to Ester - Dimethyl Sulfate (Me2SO4) [commonorganicchemistry.com]
Application Notes and Protocols: 3,5-Dimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Dimethoxybenzoic Acid (3,5-DMBA) as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Detailed protocols for the synthesis of Pterostilbene and Trimetazidine are presented, along with insights into the signaling pathways they modulate.
Introduction
This compound is a readily available and versatile building block in medicinal chemistry. Its substituted benzene ring serves as a scaffold for the synthesis of a variety of biologically active molecules. The presence of two methoxy groups and a carboxylic acid moiety allows for a range of chemical transformations, making it an ideal starting material for complex pharmaceutical ingredients. This document focuses on its application in the synthesis of Pterostilbene, a natural compound with potent antioxidant and anti-inflammatory properties, and Trimetazidine, an anti-anginal agent.
Synthetic Applications of this compound
This compound can be chemically modified through several key reactions to yield precursors for pharmaceutical synthesis. The general workflow involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a more reactive species like a benzyl halide, which can then be used in coupling reactions.
Application 1: Synthesis of Pterostilbene
Pterostilbene, a natural analog of resveratrol, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The following protocol outlines a laboratory-scale synthesis of Pterostilbene starting from this compound.
Experimental Protocol: Pterostilbene Synthesis
Step 1: Reduction of this compound to 3,5-Dimethoxybenzyl Alcohol
-
Apparatus: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Procedure: a. Suspend lithium aluminum hydride (LiAlH₄) (4.0 g, 105 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve this compound (15.0 g, 82.3 mmol) in 100 mL of anhydrous THF. c. Add the this compound solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. e. Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and finally 12 mL of water. f. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. g. Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield 3,5-Dimethoxybenzyl Alcohol as a white solid.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane.
Step 2: Synthesis of 3,5-Dimethoxybenzyl Chloride
-
Apparatus: A 250 mL round-bottom flask with a magnetic stirrer.
-
Procedure: a. Dissolve 3,5-Dimethoxybenzyl Alcohol (10.0 g, 59.4 mmol) in 100 mL of diethyl ether. b. Add pyridine (0.5 mL) to the solution. c. Cool the mixture to 0 °C in an ice bath and add thionyl chloride (SOCl₂) (6.5 mL, 89.1 mmol) dropwise over 20 minutes. d. Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. e. Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 75 mL). f. Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate. g. Evaporate the solvent to obtain 3,5-Dimethoxybenzyl Chloride as an off-white solid.[1]
Step 3: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate
-
Apparatus: A 100 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Procedure: a. Combine 3,5-Dimethoxybenzyl Chloride (8.0 g, 42.8 mmol) and triethyl phosphite (8.5 mL, 49.2 mmol). b. Heat the mixture at reflux (approximately 155-160 °C) for 4 hours. c. Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation. The product, Diethyl (3,5-dimethoxybenzyl)phosphonate, is obtained as a viscous oil.
Step 4: Wittig-Horner Reaction to form Pterostilbene
-
Apparatus: A 250 mL three-necked flask under a nitrogen atmosphere with a magnetic stirrer.
-
Procedure: a. Dissolve Diethyl (3,5-dimethoxybenzyl)phosphonate (10.0 g, 34.7 mmol) in 100 mL of anhydrous dimethylformamide (DMF). b. Add sodium methoxide (2.8 g, 51.8 mmol) to the solution and stir for 30 minutes at room temperature. c. Add a solution of 4-hydroxybenzaldehyde (4.2 g, 34.4 mmol) in 20 mL of DMF dropwise. d. Heat the reaction mixture to 80 °C and stir for 6 hours. e. Cool the mixture, pour it into 500 mL of ice water, and acidify with dilute HCl to pH 5-6. f. Extract the product with ethyl acetate (3 x 100 mL). g. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. h. Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Pterostilbene.
Quantitative Data: Pterostilbene Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 3,5-Dimethoxybenzyl Alcohol | This compound | ~95 | >98 (after recrystallization) |
| 2 | 3,5-Dimethoxybenzyl Chloride | 3,5-Dimethoxybenzyl Alcohol | ~97[1] | >97 |
| 3 | Diethyl (3,5-dimethoxybenzyl)phosphonate | 3,5-Dimethoxybenzyl Chloride | ~90 | >95 |
| 4 | Pterostilbene | Diethyl (3,5-dimethoxybenzyl)phosphonate | 70-80 | >99 (after chromatography) |
Signaling Pathways Modulated by Pterostilbene
Pterostilbene has been shown to modulate multiple signaling pathways involved in inflammation, cancer, and metabolic diseases.
References
Application Notes and Protocols for 3,5-Dimethoxybenzoic Acid in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3,5-Dimethoxybenzoic Acid (3,5-DMBA) and its derivatives in agrochemical formulations. While direct commercial application data for 3,5-DMBA is limited in publicly available literature, this document synthesizes information on its known biological activities and the applications of structurally related benzoic acid derivatives to provide a framework for research and development.
Potential Applications in Agrochemicals
This compound, a naturally occurring plant metabolite, has demonstrated potential in several areas of agrochemical formulation, primarily as a plant growth regulator, a fungicide, and a synthetic building block for herbicides.[1]
-
Plant Growth Regulation: Benzoic acid and its derivatives are known to influence plant growth and development.[2][3] Recent studies on synthetic benzoic acid derivatives have shown potent plant growth regulating activities, such as chemical pruning, by affecting hormone balances and key metabolic pathways.[4][5] While specific data for 3,5-DMBA is not available, its structural similarity to active compounds suggests it may exhibit similar properties.
-
Fungicidal Activity: 3,5-DMBA has been isolated from plants exhibiting antifungal properties.[6] Furthermore, studies on benzoic acid and its hydroxylated derivatives have shown their effectiveness in suppressing fungal diseases in plants by inducing the plant's natural defense mechanisms, such as the salicylic acid pathway.[7]
-
Herbicide Synthesis: Benzoic acid derivatives are a well-established class of herbicides. For example, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide.[8] Patents and chemical literature indicate that various substituted benzoic acids are used as intermediates in the synthesis of more complex and potent herbicidal molecules.[9] Given its structure, 3,5-DMBA can be considered a potential precursor or building block for novel herbicides.
-
Herbicide Safeners and Synergists: While no direct evidence links 3,5-DMBA as a herbicide safener or synergist, the general class of benzoic acid derivatives has been explored for these properties. Herbicide safeners protect crops from herbicide injury, while synergists enhance the efficacy of herbicides.[10][11][12] Further research is warranted to explore the potential of 3,5-DMBA in these roles.
Quantitative Data
Table 1: Plant Growth Regulating Activity of 4-(2-phenylethynyl)-benzoic acid (PEBA) on Tomato [4]
| Concentration (µM) | Effect on Seed Germination | Effect on Lateral Branching |
| 0.5 | Arrested | - |
| 10 - 100 | - | Suppressed |
| 25 (Foliar Spray) | - | Repressed emergence and elongation of lateral buds |
Table 2: Antifungal Activity of Benzoic Acid and its Derivatives against Alternaria solani (Early Blight in Tomato) [7]
| Compound | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Benzoic Acid | 100 | High (similar to difenoconazole) |
| ρ-hydroxybenzoic acid | 100 | Moderate |
| Protocatechuic acid | 100 | Moderate |
Experimental Protocols
The following are generalized protocols that can be adapted for evaluating the agrochemical potential of this compound.
This protocol is adapted from studies on other benzoic acid derivatives and can be used to assess the potential of 3,5-DMBA to regulate plant growth.[4][5]
Objective: To determine the effect of 3,5-DMBA on seed germination and vegetative growth.
Materials:
-
This compound (analytical grade)
-
Test plant seeds (e.g., tomato, Arabidopsis)
-
Petri dishes with filter paper or agar-based growth medium
-
Pots with sterile soil mix
-
Growth chamber with controlled light and temperature
-
Solvent for 3,5-DMBA (e.g., DMSO, ethanol)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3,5-DMBA in a suitable solvent.
-
Seed Germination Assay:
-
Prepare a series of dilutions of the 3,5-DMBA stock solution.
-
Moisten filter paper in Petri dishes with the different concentrations of 3,5-DMBA solution. A control with only the solvent should be included.
-
Place a known number of seeds in each Petri dish.
-
Incubate in a growth chamber under optimal conditions.
-
Record germination percentage daily.
-
-
Vegetative Growth Assay (Foliar Application):
-
Grow test plants in pots to a desired stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of 3,5-DMBA at various concentrations with a surfactant.
-
Spray the plants until runoff. A control group should be sprayed with the solvent and surfactant only.
-
Observe plants for growth abnormalities, such as changes in height, branching, and leaf morphology, over several weeks.
-
At the end of the experiment, measure plant height, fresh and dry weight, and other relevant parameters.
-
This protocol provides a general method for screening the phytotoxicity of 3,5-DMBA.
Objective: To assess the herbicidal efficacy of 3,5-DMBA on target weed species.
Materials:
-
This compound
-
Target weed seeds (e.g., crabgrass, pigweed) and crop seeds (e.g., corn, soybean)
-
Pots with sterile soil mix
-
Greenhouse or growth chamber
-
Spraying equipment
Procedure:
-
Pre-emergence Assay:
-
Sow weed and crop seeds in separate pots.
-
Apply 3,5-DMBA solution at different rates to the soil surface.
-
Water the pots and place them in a greenhouse.
-
Assess seedling emergence and injury symptoms over 2-3 weeks.
-
-
Post-emergence Assay:
-
Grow weed and crop plants to the 2-4 leaf stage.
-
Apply 3,5-DMBA solution as a foliar spray at different rates.
-
Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.
-
Record visual injury ratings and measure plant biomass.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for 3,5-DMBA in an agrochemical context are not yet elucidated, insights can be drawn from related compounds.
-
Auxin-like Activity: Substituted benzoic acids can exhibit auxin-like activity, affecting plant growth by influencing polar auxin transport.[13] Auxins are critical plant hormones that regulate cell division, elongation, and differentiation. The core auxin signaling pathway involves the TIR1/AFB receptor proteins, which, upon auxin binding, target Aux/IAA transcriptional repressors for degradation, leading to the expression of auxin-responsive genes.[14] It is plausible that 3,5-DMBA could interact with components of this pathway.
-
Induction of Plant Defense: Benzoic acid can induce the salicylic acid (SA) signaling pathway, a key component of systemic acquired resistance (SAR) in plants.[7] This pathway leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.
Formulation Considerations
For practical application in agriculture, 3,5-DMBA would need to be formulated to ensure stability, bioavailability, and ease of application.[15]
Disclaimer: The information provided in these application notes is for research and development purposes only. The application of this compound in agrochemical formulations may be subject to regulatory approval. It is essential to conduct thorough safety and efficacy studies before any commercial use.
References
- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid may act as the functional group in salicylic acid and derivatives in the induction of multiple stress tolerance in plants | Semantic Scholar [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery [mdpi.com]
- 8. WO2021198458A1 - Aqueous formulations of dicamba - Google Patents [patents.google.com]
- 9. CN105218322A - A kind of synthetic method of this compound ethyl ester - Google Patents [patents.google.com]
- 10. awsjournal.org [awsjournal.org]
- 11. Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patents.justia.com [patents.justia.com]
Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science
Introduction
3,5-Dimethoxybenzoic Acid (DMBA) is a versatile aromatic carboxylic acid that serves as a crucial building block and functional component in the fields of material science and polymer development.[1][2] Its rigid benzene core, coupled with the reactive carboxylic acid group and two methoxy groups at the meta positions, allows for its incorporation into a variety of macromolecular structures. These methoxy groups can also be demethylated to yield hydroxyl groups, providing further avenues for polymerization and functionalization. In material science, DMBA is primarily utilized to enhance the thermal stability and mechanical properties of polymers and resins.[3] Its derivatives are fundamental in the synthesis of specialized polymers, most notably dendrimers, where it acts as a branching unit to create highly complex, three-dimensional architectures.
Key Applications
-
Dendrimer Synthesis: The structural scaffold of DMBA is ideal for creating dendrons and dendrimers. After converting the methoxy groups to hydroxyls (creating 3,5-dihydroxybenzoic acid), the molecule possesses three reactive sites: two hydroxyls and one carboxylic acid. This AB2-type monomer is a classic building block for divergent or convergent dendrimer synthesis, enabling the construction of highly branched, monodisperse macromolecules with tailored surface functionalities.[4][5][6] These dendrimers are explored for applications in drug delivery, catalysis, and nanotechnology.
-
High-Performance Polymers: DMBA can be incorporated into polyesters, polyamides, and other resins.[3] The rigid aromatic ring contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymer. The regular substitution pattern can lead to materials with increased crystallinity and mechanical strength.
-
Ligand for Metal Complexes: The carboxylic acid group of DMBA can act as a ligand to coordinate with metal ions. This property is used to synthesize lanthanide complexes and other organometallic materials that may exhibit unique optical, electronic, or magnetic properties.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][3] |
| Molecular Weight | 182.17 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 178-185 °C | [3][7] |
| Purity (Typical) | ≥ 97-99% | [3][7] |
| CAS Number | 1132-21-4 | [2][7] |
Table 2: Example Synthesis Data
| Reaction | Product | Yield | Conditions | Source(s) |
| Methylation | This compound | 98% | Reactant: 3,5-Dihydroxybenzoic Acid; Reagents: Dimethyl sulfate, K₂CO₃; Solvent: Acetone; Temp: 55 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dihydroxybenzoic Acid
This protocol describes the methylation of 3,5-dihydroxybenzoic acid to produce this compound with a high yield.[9]
Materials:
-
3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)
-
Acetone (20 mL)
-
Potassium carbonate (4.14 g, 30 mmol)
-
Dimethyl sulfate (3.5 mL)
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
100 mL single-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Add 3,5-dihydroxybenzoic acid (1.54 g) to the 100 mL flask and dissolve it in 20 mL of acetone.
-
At room temperature, add potassium carbonate (4.14 g) to the solution with stirring.
-
Carefully add dimethyl sulfate (3.5 mL) dropwise to the mixture.
-
Heat the reaction mixture to 55 °C and allow it to reflux overnight under constant stirring.
-
After the reaction is complete, cool the flask and concentrate the mixture under reduced pressure to remove the acetone.
-
Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% sodium hydroxide solution.
-
Heat the basic solution to 75 °C for 4 hours to ensure complete hydrolysis of any ester byproducts.
-
Cool the system to room temperature.
-
Neutralize the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 6. A large amount of white solid will precipitate.
-
Filter the precipitate, wash it thoroughly with water, and dry it to obtain this compound (Expected yield: ~1.78 g, 98%).[9]
Protocol 2: Generalized Protocol for Divergent Dendrimer Synthesis (G1)
This protocol outlines a general, conceptual workflow for the first-generation (G1) synthesis of a polyester dendrimer using a 3,5-dihydroxybenzoic acid derivative as the branching monomer.
Materials:
-
Core molecule with at least two reactive groups (e.g., 1,4-butanediol)
-
3,5-Dihydroxybenzoic acid (branching monomer)
-
Activating agent for carboxylic acid (e.g., DCC/DPTS or conversion to acid chloride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Activation of Monomer: Convert the carboxylic acid of 3,5-dihydroxybenzoic acid to a more reactive form. For example, react it with thionyl chloride to form the acid chloride. This step is critical for efficient esterification.
-
Core Reaction (G0 to G1):
-
Dissolve the core molecule (e.g., 1,4-butanediol) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Slowly add a stoichiometric excess of the activated 3,5-dihydroxybenzoic acid monomer to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
The activated carboxyl group of the monomer will react with the hydroxyl groups of the core, forming an ester linkage.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product (the G1 dendron attached to the core) using column chromatography or precipitation to remove unreacted monomer and byproducts.
-
-
Characterization: Confirm the structure and purity of the first-generation dendrimer using techniques like NMR, FT-IR, and Mass Spectrometry. The resulting structure will have peripheral hydroxyl groups ready for the next generation's growth.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Conceptual diagram of divergent dendrimer synthesis.
Caption: Workflow for preparing a polymer blend via solvent casting.
References
- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97 1132-21-4 [sigmaaldrich.com]
- 8. This compound | 1132-21-4 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents
Application Note
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of potent and selective anti-inflammatory agents with improved safety profiles. 3,5-Dimethoxybenzoic acid has emerged as a promising building block in medicinal chemistry for the synthesis of novel compounds with significant anti-inflammatory properties. Its rigid substituted phenyl ring provides a robust scaffold that can be readily functionalized to generate derivatives with diverse pharmacological activities. This document outlines the application of this compound in the development of anti-inflammatory drugs, providing detailed protocols for synthesis and biological evaluation, along with a summary of their activity.
Therapeutic Rationale
The 3,5-dimethoxy substitution pattern on the benzoic acid core is a key structural motif found in a variety of biologically active natural products and synthetic molecules. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. Derivatives of this compound have been shown to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways like the NLRP3 inflammasome and the production of cytokines such as TNF-α and various interleukins.
Featured Application: Synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives as Selective COX-2 Inhibitors
A notable application of a this compound-derived scaffold is in the synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives. These compounds have demonstrated potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[1] The synthesis involves a multi-step process starting from a precursor that can be derived from this compound. The resulting benzoxazole derivatives have shown significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some compounds exhibiting greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]
Quantitative Data Summary
The anti-inflammatory activity of various derivatives synthesized using a 3,5-dimethoxyphenyl scaffold or structurally similar motifs is summarized below.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives [1]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3a | >100 | 0.71 | >140.84 |
| 3b | >100 | 0.11 | >909.09 |
| 3d | >100 | 0.08 | >1250 |
| 3g | >100 | 0.06 | >1666.67 |
| 3j | >100 | 0.15 | >666.67 |
| 3k | >100 | 0.12 | >833.33 |
| Celecoxib | 50 | 0.05 | 1000 |
Table 2: In Vivo Anti-inflammatory Activity of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives in Carrageenan-Induced Rat Paw Edema [1]
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 3a | 10 | 70.45 |
| 3d | 10 | 84.09 |
| 3g | 10 | 79.54 |
| Ibuprofen | 10 | 65.90 |
Table 3: Anti-inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates in Carrageenan-Induced Rat Paw Edema [2][3]
| Compound | % Inhibition of Edema | % Inhibition of COX-2 |
| Ibuprofen Derivative (21) | 67 | 67 |
| Ibuprofen (Parent Drug) | 36 | 46 |
| Ketoprofen Derivative (16) | 91 | - |
| Ketoprofen Derivative (19) | - | 94 |
| Ketoprofen (Parent Drug) | 47 | 49 |
Experimental Protocols
Synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives
A general synthetic scheme for this class of compounds is outlined below. The initial step involves the synthesis of a benzoxazole core, which is then functionalized. The 3,5-dimethoxyphenyl moiety is introduced via the condensation of this compound (or its acid chloride) with an appropriate aminophenol derivative.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
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Animals: Wistar albino rats (150-200 g) are used.
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Groups: Animals are divided into control, standard (e.g., ibuprofen), and test compound groups.
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Procedure:
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The initial paw volume of each rat is measured using a plethysmometer.
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Test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.
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After a specific time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
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Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
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Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
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Enzyme and Substrate: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.
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Procedure:
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The enzyme is pre-incubated with the test compound or vehicle at various concentrations.
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The reaction is initiated by the addition of arachidonic acid.
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The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an ELISA kit.
-
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Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.
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Enzyme and Substrate: Soybean lipoxygenase is commonly used. Linoleic acid is the substrate.
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Procedure:
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The enzyme is incubated with the test compound or vehicle.
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The reaction is initiated by adding linoleic acid.
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The formation of the hydroperoxy-conjugated diene is measured spectrophotometrically at 234 nm.
-
-
Data Analysis: The IC₅₀ value is calculated similarly to the COX inhibition assay.
Modulation of Inflammatory Signaling Pathways
The effect of this compound derivatives on key inflammatory signaling pathways can be investigated using cell-based assays.
Protocol for NLRP3 Inflammasome Activation Assay:
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Cell Line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
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Procedure:
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Cells are primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.
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Cells are then treated with a second stimulus, such as nigericin or ATP, to activate the NLRP3 inflammasome.
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Test compounds are added before or after the priming step to assess their inhibitory effect.
-
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Readout: The levels of secreted IL-1β in the cell culture supernatant are measured by ELISA. Caspase-1 activity can also be measured.
Protocol for TNF-α and IL-6 Measurement by ELISA:
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Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
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Procedure:
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Cells are stimulated with LPS in the presence or absence of the test compounds.
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After a defined incubation period, the cell culture supernatant is collected.
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-
Readout: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory drug candidates. The dimethoxy-substituted phenyl ring serves as a key pharmacophoric element that can be incorporated into various heterocyclic systems to generate compounds with potent and selective inhibitory activity against key inflammatory targets. The favorable in vitro and in vivo activities of the N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives highlight the potential of this scaffold in developing new anti-inflammatory therapies with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the field of anti-inflammatory drug discovery.
References
- 1. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 3,5-Dimethoxybenzoic Acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a white to off-white crystalline powder.[1] It is an aromatic carboxylic acid with two methoxy groups and one carboxyl group, which are the primary sites for its chemical reactions.[1] It is stable under normal laboratory conditions but should be stored in a cool, dry, and well-ventilated area.[1]
Q2: In which common organic solvents is this compound soluble?
Q3: I am having trouble with the Fischer esterification of this compound, resulting in low yields. What are the common causes and solutions?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. Several factors can be optimized to improve the yield:
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Excess Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[5]
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Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms, for instance with a Dean-Stark apparatus, can significantly improve the yield.
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Catalyst: Ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in a sufficient amount.[5] In some cases, adding the catalyst at intervals can overcome its deactivation by water.[6]
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Reaction Time and Temperature: While higher temperatures can increase the reaction rate, prolonged reaction times might be necessary to reach equilibrium. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][6]
Q4: My amide coupling reaction between this compound and an aniline derivative is sluggish and incomplete. How can I troubleshoot this?
Amide coupling with anilines, especially electron-deficient ones, can be challenging. Here are some troubleshooting steps:
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Coupling Reagents: Standard reagents like EDC/HOBt may not be sufficient. The addition of DMAP as a catalyst can significantly improve the reaction rate and yield.[7]
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Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are commonly used.
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Steric Hindrance: If either the acid or the aniline is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times.
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Alternative Activation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine can be a more effective method for difficult couplings.
Q5: Are there any common side reactions to be aware of when working with this compound?
The methoxy groups on the aromatic ring are generally stable, but under certain conditions, they can undergo demethylation. This is more likely to occur under harsh acidic conditions (e.g., with strong Lewis acids or hydrobromic acid) or with certain demethylating agents.[8] This can lead to the formation of hydroxylated byproducts.
Data Presentation
Table 1: Fischer Esterification of Substituted Benzoic Acids - Reaction Conditions and Yields
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | 130 | 15 (Microwave) | High (not specified) | [6] |
| 4-Fluoro-3-nitrobenzoic Acid | Methanol | H₂SO₄ | 130 | 15 (Microwave) | 77 | [6] |
| 4-Fluoro-3-nitrobenzoic Acid | n-Butanol | H₂SO₄ | 130 | 15 (Microwave) | Optimal (not specified) | [6] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 60+ | ~90 | [9] |
| This compound | Ethanol | H₂SO₄ | Boiling | 20-30 | Not specified | [9] |
Table 2: Solubility of 3,4-Dimethoxybenzoic Acid in Various Solvents at 25°C
Note: This data is for 3,4-dimethoxybenzoic acid and serves as an estimate for the solubility of this compound.
| Solvent | Molar Solubility (mol/L) | Reference |
| Methanol | Data not available | [10] |
| Ethanol | Data not available | [10] |
| Ethyl Acetate | Data not available | [10] |
| Chloroform | Data not available | [2] |
| Water | 0.00320 | [10] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound to Ethyl 3,5-Dimethoxybenzoate
This protocol is adapted from a patented synthesis.[9]
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Reaction Setup: In a round-bottom flask, add this compound.
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Reagent Addition: Add absolute ethanol in a 1:1 solid-to-liquid mass ratio.
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Heating: Heat the mixture to boiling.
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Catalyst Addition: Slowly add concentrated sulfuric acid (90-92%) dropwise to the boiling mixture.
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Reflux: Continue boiling for 20-30 minutes.
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Work-up:
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Filter the hot solution to remove any solids.
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Cool the filtrate to 0°C to crystallize the product.
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Collect the solid product by suction filtration.
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Wash the solid with ice water.
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Drying: Dry the purified ethyl 3,5-dimethoxybenzoate at 80-85°C for 2-3 hours.
Protocol 2: Amide Coupling of this compound using EDC/HOBt/DMAP
This protocol is based on a method optimized for electron-deficient anilines.[7]
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Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile, add the aniline derivative (1 equivalent).
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Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 equivalents).
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Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) and 4-dimethylaminopyridine (DMAP) (1 equivalent).
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Base: Add diisopropylethylamine (DIPEA).
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Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Work-up:
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Quench the reaction with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General workflow for the Fischer esterification of this compound.
Caption: Troubleshooting logic for low yields in amide coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1132-21-4 [chemicalbook.com]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 9. CN105218322A - A kind of synthetic method of this compound ethyl ester - Google Patents [patents.google.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
How to handle and store 3,5-Dimethoxybenzoic Acid safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 3,5-Dimethoxybenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
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Serious eye irritation: Causes serious eye irritation.[1][2]
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Respiratory irritation: May cause respiratory irritation.[1][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure safety, the following personal protective equipment (PPE) is recommended:
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Eye protection: Wear safety glasses with side-shields or chemical goggles.[4][5]
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Skin and body protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]
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Respiratory protection: In case of insufficient ventilation or dust formation, use a dust respirator (e.g., N95).[4][5]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6] Keep it away from incompatible materials such as oxidizing agents.[1][3][5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[1][3]
Q5: What should I do in case of accidental ingestion?
A5: If this compound is ingested, rinse your mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][7]
Troubleshooting Guides
Issue: Skin or Eye Contact
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Symptom: Redness, irritation, or pain upon contact with skin or eyes.
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Solution:
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Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
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Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
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Issue: Inhalation of Dust
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Symptom: Respiratory irritation, coughing.
-
Solution:
Issue: Chemical Spill
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Symptom: Accidental release of this compound powder.
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Solution:
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Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[1]
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Avoid generating dust.[1]
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Sweep up the spilled material and place it into a suitable, closed container for disposal.[1]
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Do not let the chemical enter the drains.[9]
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After the spill is cleaned up, wash the area and decontaminate the spill site if necessary.
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Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1132-21-4 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 178-180 °C | [6] |
| Solubility | Low water solubility | [1] |
| Stability | Stable under normal temperatures and pressures | [6] |
Experimental Protocols
Protocol for a Small-Scale Spill Cleanup
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Assess the Situation:
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Identify the spilled material as this compound.
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Estimate the quantity of the spill.
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Ensure the area is well-ventilated.
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Don Personal Protective Equipment (PPE):
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Put on safety goggles, protective gloves, a lab coat, and a dust mask.
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Contain the Spill:
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If the spill is a powder, avoid creating dust clouds.
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Clean up the Spill:
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Gently sweep the solid material into a designated waste container.
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Use a damp cloth to wipe the spill area to remove any remaining residue.
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Decontaminate:
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Wipe the spill area with a suitable decontaminating agent if necessary.
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Clean all non-disposable equipment used for the cleanup.
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Dispose of Waste:
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Seal the waste container and label it clearly.
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Dispose of the waste according to institutional and local regulations.
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Post-Cleanup:
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Wash hands thoroughly with soap and water.
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Report the incident to the appropriate safety officer.
-
Visualizations
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. markherb.com [markherb.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 8. fishersci.com [fishersci.com]
- 9. shop.activate-scientific.com [shop.activate-scientific.com]
Technical Support Center: Crystallization of Dimethoxybenzoic Acid Polymorphs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of dimethoxybenzoic acid polymorphs.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of dimethoxybenzoic acid isomers.
Issue 1: Difficulty in Obtaining Metastable Polymorphs of 2,6-Dimethoxybenzoic Acid (Forms II and III)
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Problem: The thermodynamically stable Form I of 2,6-dimethoxybenzoic acid crystallizes preferentially, or metastable forms rapidly convert to Form I.
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Cause: 2,6-Dimethoxybenzoic acid (2,6-MeOBA) exhibits polymorphism, with three known forms. Form I is the most stable, while Forms II and III are metastable.[1] The energy barrier for the nucleation of the stable form is often lower, and solvent-mediated phase transitions to Form I can be very rapid.[1]
-
Troubleshooting Strategies:
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Solvent Selection: The choice of solvent is critical. While many solvents yield the stable Form I, some may favor the formation of metastable polymorphs under specific conditions. For example, evaporation from 1,4-dioxane, acetonitrile, and ketones can yield Form III.[2]
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Cooling Rate: A rapid cooling rate can sometimes favor the nucleation of metastable forms by quickly passing through the nucleation window of the stable form.[1]
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Additives: The use of crystallization additives can help control the polymorphic outcome.
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Polyethylene glycol (PEG): Can increase the probability of crystallizing metastable polymorphs.[1]
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Hydroxypropyl cellulose (HPC): Can slow down the phase transition from Form III to Form I.[1]
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Structurally related molecules: Phenylboronic acid and its derivatives have been used to promote the formation of Form II.[1]
-
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Temperature Control: Forms I and III of 2,6-MeOBA are enantiotropically related, with Form III being the high-temperature form. Crystallization at temperatures above the transition point (around 70-80 °C in water and toluene) will favor the formation of Form III.[1]
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Issue 2: Concomitant Crystallization of Multiple Polymorphs
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Problem: A mixture of two or more polymorphs is obtained in the same crystallization experiment.
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Cause: This occurs when the nucleation and growth rates of different polymorphs are competitive under the experimental conditions.[1] This is a common issue with 2,6-dimethoxybenzoic acid, where Forms I and III often crystallize together.[1]
-
Troubleshooting Strategies:
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.
-
Control of Supersaturation: Carefully controlling the level of supersaturation is crucial. High supersaturation can lead to the nucleation of multiple forms.
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Solvent and Additive Screening: As with obtaining metastable forms, a systematic screening of solvents and additives can help to selectively inhibit the nucleation of undesired polymorphs.
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Issue 3: Lack of Polymorphism in Other Dimethoxybenzoic Acid Isomers
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Problem: No evidence of multiple polymorphic forms for isomers other than 2,6-dimethoxybenzoic acid is found.
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Observation: Extensive searches for documented polymorphism in 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzoic acid have not yielded significant evidence of multiple polymorphs comparable to the 2,6-isomer. While crystal structures for single forms of these isomers are available, reports on polymorphism are scarce.[3][4][5][6][7][8][9][10]
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Guidance:
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For these isomers, the primary crystallization challenge is more likely related to obtaining high-quality crystals of the known form rather than controlling polymorphism.
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Focus on optimizing standard crystallization parameters such as solvent selection, cooling rate, and concentration to improve crystal size and quality.
-
While polymorphism may not be a common issue, it is still good practice to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) to confirm the crystalline form.
-
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of 2,6-dimethoxybenzoic acid?
A1: 2,6-Dimethoxybenzoic acid has three known polymorphs: Form I, Form II, and Form III.[1]
-
Form I: The most stable polymorph, crystallizing in the orthorhombic space group P2₁2₁2₁.[1]
-
Form II: A metastable polymorph, crystallizing in the tetragonal space group P4₁2₁2. It is reportedly difficult to obtain in a pure form.[1][11]
-
Form III: A metastable, high-temperature form, crystallizing in the monoclinic space group P2₁/c.[1]
Q2: How can I obtain pure Form III of 2,6-dimethoxybenzoic acid?
A2: Form III can be crystallized from water using a slow cooling rate and a fast stirring rate.[1] The use of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can also favor the formation of Form III in crystallization from water.[1][12]
Q3: What is solvent-mediated phase transition and why is it a challenge for 2,6-dimethoxybenzoic acid?
A3: Solvent-mediated phase transition (SMPT) is a process where a less stable crystalline form transforms into a more stable form in the presence of a solvent. For 2,6-dimethoxybenzoic acid, the metastable Forms II and III can rapidly transform into the stable Form I when in contact with a solvent.[1] This makes the isolation of pure metastable forms challenging.
Q4: Are there known polymorphs for other dimethoxybenzoic acid isomers?
A4: Based on available scientific literature, significant polymorphism has been primarily reported for 2,6-dimethoxybenzoic acid. For other isomers such as 2,3-, 2,4-, 2,5-, 3,4-, and this compound, there is limited to no information on the existence of multiple polymorphs. Researchers working with these isomers should focus on optimizing the crystallization of the known single crystalline form.
Q5: Where can I find solubility data for dimethoxybenzoic acid isomers?
A5: Solubility data for various dimethoxybenzoic acid isomers in different solvents can be found in the scientific literature. The tables below summarize some of this data.
Data Presentation
Table 1: Polymorphic Forms of 2,6-Dimethoxybenzoic Acid
| Polymorph | Crystal System | Space Group | Stability |
| Form I | Orthorhombic | P2₁2₁2₁ | Most Stable[1] |
| Form II | Tetragonal | P4₁2₁2 | Metastable[1][11] |
| Form III | Monoclinic | P2₁/c | Metastable (High-Temperature Form)[1] |
Table 2: Solubility of 2,6-Dimethoxybenzoic Acid Polymorphs in Water
| Temperature (°C) | Solubility of Form I (mg/mL) | Solubility of Form III (mg/mL) |
| 10 | ~2.5 | ~2.8 |
| 20 | ~3.5 | ~4.0 |
| 30 | ~5.0 | ~5.5 |
| 40 | ~7.5 | ~8.0 |
| 50 | ~11.0 | ~11.5 |
| 60 | ~16.0 | ~16.5 |
| 70 | ~23.0 | ~23.0 |
| 80 | ~33.0 | ~32.0 |
| 90 | ~48.0 | ~45.0 |
| (Data estimated from solubility curves presented in Semjonova et al., 2022)[1] |
Table 3: General Solubility of Other Dimethoxybenzoic Acid Isomers
| Isomer | Solvent(s) with Good Solubility | Solvent(s) with Limited/Slight Solubility |
| 2,3-Dimethoxybenzoic acid | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Water |
| 2,4-Dimethoxybenzoic acid | Ethanol, n-propanol, isopropanol, n-butanol, ethyl acetate | Water |
| 2,5-Dimethoxybenzoic acid | Ethanol, Acetone | Water[9] |
| 3,4-Dimethoxybenzoic acid | Ethanol, Ethyl acetate, Chloroform | Water[13] |
| This compound | Hot Methanol | Water |
Experimental Protocols
Protocol 1: Cooling Crystallization of 2,6-Dimethoxybenzoic Acid
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Dissolve 30–50 mg of 2,6-dimethoxybenzoic acid in 2 to 3 mL of a selected solvent (e.g., water, ethanol, acetonitrile) at an elevated temperature (40 to 80 °C), depending on the solvent's boiling point.[1]
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Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool to a desired temperature (e.g., 5 °C). The cooling rate can be controlled to influence the polymorphic outcome.[1]
-
Collect the resulting crystals by filtration.
-
Air-dry the crystals and characterize them using an appropriate analytical technique such as PXRD.
Protocol 2: Evaporation Crystallization of 2,6-Dimethoxybenzoic Acid
-
Dissolve 30–50 mg of 2,6-dimethoxybenzoic acid in 2 to 3 mL of a suitable solvent (e.g., THF, acetonitrile).[1]
-
Filter the solution to remove any undissolved particles.
-
Allow the solvent to evaporate at a controlled temperature (e.g., 5, 25, or 50 °C).[1]
-
Collect the obtained crystals for characterization.
Protocol 3: Crystallization with Additives (Example with PEG in Water)
-
In 3–4 mL of water at 80 °C, dissolve 20–25 mg of 2,6-dimethoxybenzoic acid and 10–15 mg of polyethylene glycol (PEG).[1]
-
Filter the hot solution.
-
Cool the solution to 5 °C.[1]
-
Collect the crystals by filtration, air-dry, and characterize.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conferences.lu.lv [conferences.lu.lv]
- 13. Veratric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 3,5-Dimethoxybenzoic Acid Purity Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the purity of 3,5-Dimethoxybenzoic Acid. It includes frequently asked questions, troubleshooting guides for common analytical challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC and GC are excellent for quantitative purity assessment, while NMR is ideal for structural confirmation and identification of impurities. Melting point provides a quick, qualitative indication of purity.[1][2]
Q2: What is the expected melting point for pure this compound?
A2: The literature melting point for this compound typically ranges from 178°C to 187°C.[1][3][4][5][6] A broad melting range or a melting point lower than this range can indicate the presence of impurities.
Q3: What are some potential impurities in this compound?
A3: While specific impurities depend on the synthesis route, potential contaminants could include unreacted starting materials, by-products from side reactions (e.g., incompletely methylated precursors), or related isomers. Degradation products are also a possibility if the material is handled or stored improperly.[7]
Q4: Can I use titration to determine the purity?
A4: Yes, an aqueous acid-base titration with a standardized sodium hydroxide (NaOH) solution is a valid method for determining the assay of this compound.[1][5] This method determines the total acid content and is effective if all impurities are non-acidic.
Q5: What solvent is recommended for dissolving this compound for NMR analysis?
A5: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for acquiring the ¹H NMR spectrum of this compound.[8] Deuterated chloroform (CDCl₃) can also be used.[9]
Analytical Methods: Comparative Data
The following table summarizes the key characteristics of the primary analytical methods for purity determination.
| Method | Information Provided | Typical Purity Range | Key Advantages | Key Limitations |
| HPLC | Quantitative Purity (% Area) | ≥97.5%[1][5] | High precision and sensitivity; separates non-volatile and thermally labile compounds. | Method development can be time-consuming. |
| GC | Quantitative Purity (% Area) | >98.0%[10] | High resolution for volatile compounds. | Derivatization is often required for polar carboxylic acids to prevent peak tailing.[11] |
| ¹H NMR | Structural Confirmation, Impurity ID | >97%[8] | Provides detailed structural information; can identify and quantify impurities if standards are available. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point | Qualitative Purity Indication | 178-187°C[3][5] | Fast, simple, and requires minimal equipment. | Impurities typically depress and broaden the melting range; not quantitative. |
| Titration | Assay (% w/w) | 97.5-102.5%[1] | High accuracy and precision for total acid content. | Not specific; any acidic impurity will be titrated, leading to an overestimation of purity. |
Purity Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: Why are my chromatographic peaks tailing?
A: Peak tailing for acidic compounds like this compound is often caused by interactions with the silica support of the column.
-
Secondary Silanol Interactions: Free silanol groups on the silica surface can interact with the acidic proton of the analyte.[12] Solution: Use a mobile phase with a low pH (e.g., buffered to pH 2-3 with phosphoric acid or containing 0.1% trifluoroacetic acid) to suppress the ionization of both the silanol groups and the benzoic acid.[12][13]
-
Insufficient Buffer Concentration: The buffer may not be effectively controlling the ionization state of the analyte. Solution: Ensure the buffer concentration is adequate, typically in the 10-25 mM range.[12]
-
Column Contamination: The column may be contaminated with basic compounds. Solution: Flush the column with a strong organic solvent.[14] If the problem persists, replace the column.
Q: My retention times are drifting or inconsistent. What is the cause?
A: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase. Solution: Increase the column equilibration time before injecting the sample.[14]
-
Mobile Phase Composition: The mobile phase may be improperly prepared or changing composition over time (e.g., evaporation of the organic component). Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a thermostatted column oven to maintain a consistent temperature.[14]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Solution: Degas the mobile phase and purge the pump.[14]
Q: I'm observing baseline noise or drift. How can I fix this?
A: An unstable baseline can compromise the sensitivity and accuracy of your analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline, especially in gradient elution.[15] Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life. Solution: Check the lamp energy and replace it if it is low.[14]
-
System Leaks: A leak in the system can cause pressure fluctuations and baseline instability. Solution: Check all fittings for leaks and tighten them gently.[14]
-
Contaminated Detector Cell: The flow cell may be contaminated. Solution: Flush the detector flow cell with a strong, appropriate solvent.[14]
Caption: HPLC troubleshooting workflow for common issues.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
Prepare an isocratic mobile phase by mixing Solvent A and Solvent B. A typical starting ratio is 70:30 (A:B). Adjust the ratio to achieve a suitable retention time (typically 3-10 minutes).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Purity Determination by Gas Chromatography (GC)
This method requires derivatization to convert the polar carboxylic acid into a more volatile ester.
-
Derivatization (Esterification):
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Add 1 mL of a derivatizing agent such as a solution of tetramethylammonium hydroxide (TMAH) in methanol.[11] Alternatively, use a silylating agent like HMDS (hexamethyldisilazane).[11]
-
If using TMAH, the esterification occurs in the hot GC inlet. If using a silylating agent, heat the vial (e.g., 70°C for 20 minutes) to complete the reaction.[11]
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a non-polar capillary column (e.g., DB-5 or equivalent).[16]
-
GC Conditions:
-
Carrier Gas: Helium.[17]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. (This is a starting point and must be optimized).
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method, similar to HPLC.
-
Protocol 3: Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Interpretation:
-
Confirm the presence of the expected signals for this compound. The typical spectrum in DMSO-d6 shows:
-
Examine the spectrum for any unexpected peaks, which may indicate impurities. Integrate the impurity peaks relative to the main compound peaks to estimate their levels.
-
Caption: Logical relationships between different purity analysis methods.
References
- 1. 115461000 [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1132-21-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. A14374.22 [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. This compound 1132-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
Adjusting pH for optimal precipitation of 3,5-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the precipitation of 3,5-Dimethoxybenzoic Acid through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind precipitating this compound by adjusting the pH?
A1: The precipitation of this compound is based on the principle of altering its solubility in an aqueous solution by changing the pH. This compound is a carboxylic acid, which can exist in two forms: a protonated, neutral form (the acid itself) and a deprotonated, anionic form (the carboxylate salt). The neutral form is significantly less soluble in water than its corresponding salt. By lowering the pH of a solution containing the dissolved carboxylate salt, the equilibrium shifts towards the formation of the less soluble neutral acid, causing it to precipitate out of the solution.[1][2][3]
Q2: What is the pKa of this compound and why is it important for precipitation?
A2: The predicted pKa of this compound is approximately 3.96. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. To achieve efficient precipitation, the pH of the solution should be adjusted to be significantly lower than the pKa. At a pH below the pKa, the equilibrium will favor the protonated, less soluble form of the acid, leading to its precipitation.
Q3: What is the recommended pH range for optimal precipitation of this compound?
A3: While a definitive, narrow optimal range is not extensively published, various synthetic and purification protocols suggest a target pH well below the pKa of ~3.96. Successful precipitations have been reported at pH values ranging from 1 to 6.6 in different procedural contexts. For purification purposes, a common practice for substituted benzoic acids is to adjust the pH to a range of 2-3 to ensure complete protonation and minimize solubility.
Experimental Protocols
Protocol 1: General Procedure for Precipitation of this compound by pH Adjustment
This protocol outlines a general method for precipitating this compound from an aqueous solution.
Materials:
-
Solution of this compound sodium salt in water
-
Hydrochloric acid (HCl), 1 M or other suitable acid
-
pH meter or pH indicator paper
-
Stir plate and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Dissolution: Ensure the this compound is fully dissolved in an aqueous solution, typically as its sodium salt (sodium 3,5-dimethoxybenzoate). This is often achieved by dissolving the acid in a basic solution (e.g., sodium hydroxide or sodium bicarbonate).
-
Cooling (Optional but Recommended): Cool the solution in an ice bath. Lowering the temperature generally decreases the solubility of the neutral acid, which can lead to a better yield and finer crystals.
-
Acidification: While stirring the solution, slowly add the acid (e.g., 1 M HCl) dropwise.
-
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH paper.
-
Precipitation Point: As the pH approaches and drops below the pKa (~3.96), a white precipitate of this compound will begin to form.
-
Final pH Adjustment: Continue adding acid until the target pH is reached. For optimal yield, a pH of 2-3 is recommended.
-
Digestion: Allow the suspension to stir in the cold for a period (e.g., 30-60 minutes). This process, known as digestion, can improve the crystal structure and filterability of the precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound, for instance in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon acidification. | The concentration of this compound is too low. | Concentrate the solution before acidification. |
| The solution is not acidic enough. | Verify the pH with a calibrated pH meter and add more acid to reach a pH of 2-3. | |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of this compound.[2] | |
| The temperature is too high. | Cool the solution in an ice bath to decrease solubility.[2] | |
| "Oiling out" occurs (a liquid or oily phase separates instead of a solid). | The concentration of the acid is too high, leading to precipitation from a supersaturated solution above its melting point in the solvent. | Dilute the solution with more solvent before acidification. |
| The rate of pH change is too rapid. | Add the acid more slowly to control the rate of precipitation. | |
| The temperature is too high. | Ensure the solution is adequately cooled before and during acidification. | |
| Impurities are present that depress the melting point or interfere with crystallization. | Consider a pre-purification step, such as a charcoal treatment of the solution before acidification. | |
| The precipitate is very fine and difficult to filter. | The precipitation occurred too rapidly. | Add the acid more slowly and with vigorous stirring. Allow for a longer digestion time in the cold to allow smaller particles to agglomerate. |
| The temperature difference between dissolution and precipitation is very large. | Allow the solution to cool more slowly before and during acidification. | |
| Low yield of precipitated product. | The final pH is not low enough, leaving a significant amount of the acid dissolved as the carboxylate. | Ensure the final pH is in the range of 2-3. |
| Too much washing with the solvent. | Use a minimal amount of ice-cold solvent for washing the filter cake. | |
| The product is significantly soluble in the mother liquor even at low pH. | Cool the solution thoroughly in an ice bath before filtration to minimize solubility. |
Visualizing the Precipitation Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between pH and the soluble/insoluble forms.
Caption: Step-by-step precipitation workflow.
Caption: Decision tree for addressing "oiling out".
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethoxybenzoic Acid and 3,4-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-Dimethoxybenzoic Acid and 3,4-Dimethoxybenzoic Acid, also known as Veratric Acid. Understanding the distinct properties of these isomers is crucial for their effective application in organic synthesis and drug development. This document outlines their key differences in acidity and susceptibility to electrophilic aromatic substitution, supported by theoretical principles and available data. Detailed experimental protocols for a common reaction are also provided.
Introduction to the Isomers
This compound and 3,4-Dimethoxybenzoic acid are both methoxy-substituted derivatives of benzoic acid.[1][2][3] The positioning of the two methoxy groups on the benzene ring significantly influences the electron density distribution and, consequently, the chemical reactivity of the molecule, particularly the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic attack.
Comparative Data Summary
The following table summarizes the key physical and chemical properties of the two isomers.
| Property | This compound | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol [2] |
| Melting Point | 180-182 °C | 181-183 °C[2] |
| Predicted pKa | 3.94 | 4.14[4] |
Reactivity Comparison
The primary differences in reactivity between this compound and 3,4-dimethoxybenzoic acid stem from the electronic effects of the methoxy substituents, which are a combination of inductive and resonance effects.
Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).
-
This compound: The two methoxy groups are in the meta position relative to the carboxylic acid. In this position, the electron-donating resonance effect of the methoxy groups does not extend to the carboxylate group. Therefore, their primary influence is their electron-withdrawing inductive effect, which stabilizes the conjugate base and increases acidity.
-
3,4-Dimethoxybenzoic Acid: The methoxy group at the para position can exert its strong electron-donating resonance effect, which destabilizes the carboxylate anion. This effect outweighs its inductive effect. The methoxy group at the meta position has a primarily inductive electron-withdrawing effect. The net result is a decrease in acidity compared to this compound.
This is consistent with the predicted pKa values, where this compound (pKa ≈ 3.94) is predicted to be a stronger acid than 3,4-dimethoxybenzoic acid (pKa ≈ 4.14).[4]
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring.
-
This compound: The two methoxy groups are strong activating, ortho, para-directing groups.[5][6] The carboxylic acid group is a deactivating, meta-directing group. In this case, the powerful activating effect of the two methoxy groups will dominate. Electrophilic attack will be directed to the positions ortho and para to the methoxy groups. The most activated positions are C2, C4, and C6.
-
3,4-Dimethoxybenzoic Acid: Both methoxy groups are activating, ortho, para-directing groups, while the carboxylic acid is a deactivating, meta-director.[5][6] The combined activating effect of the two methoxy groups makes the ring highly reactive towards electrophiles. The positions ortho and para to the methoxy groups are activated. The most likely positions for electrophilic attack are C2 and C5.
Overall, due to the synergistic activating effect of the two methoxy groups, 3,4-dimethoxybenzoic acid is expected to be more reactive towards electrophilic aromatic substitution than this compound .
Experimental Protocols
Fischer Esterification of Dimethoxybenzoic Acids
This protocol describes a general method for the synthesis of methyl dimethoxybenzoate from the corresponding dimethoxybenzoic acid via Fischer esterification. This reaction is acid-catalyzed and proceeds by nucleophilic acyl substitution.
Materials:
-
This compound or 3,4-Dimethoxybenzoic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine the dimethoxybenzoic acid (1.0 eq), and an excess of anhydrous methanol (e.g., 10-20 eq).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Comparison of acidity and EAS reactivity.
Caption: Fischer esterification workflow.
References
- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Veratric acid - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized chemical entity is a critical step to ensure its identity, purity, and integrity. This guide provides a comprehensive comparison of standard analytical techniques used to confirm the molecular structure of synthesized 3,5-Dimethoxybenzoic Acid, presenting expected outcomes alongside detailed experimental protocols.
Structural Validation Workflow
The structural elucidation of a synthesized compound is a systematic process. It begins with the purification of the crude product, followed by a battery of analytical tests. The data from these tests are then compared against a reference standard or established literature values to confirm the compound's identity.
Data Presentation: Comparison of Analytical Results
The primary method for validating the structure of the synthesized this compound is to compare its analytical data with that of a known, pure standard or with reliable literature values. The following table summarizes the expected results from key analytical techniques. Researchers should record their experimental findings in the designated column to facilitate a direct comparison.
| Analytical Technique | Parameter | Expected Value (Literature/Reference) | Experimental Results |
| Melting Point | Melting Range | 178 - 187 °C. A pure compound should exhibit a sharp melting range (typically ≤ 2 °C).[1][2][3] | |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~13.0 ppm (s, 1H, -COOH), 7.0 - 7.1 ppm (d, 2H, Ar-H at C2/C6), 6.6 - 6.7 ppm (t, 1H, Ar-H at C4), 3.7 - 3.8 ppm (s, 6H, -OCH₃). | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~167 ppm (C=O), ~160 ppm (Ar-C-O), ~131 ppm (Ar-C-COOH), ~107 ppm (Ar-CH at C2/C6), ~105 ppm (Ar-CH at C4), ~55 ppm (-OCH₃).[4][5] | |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch from COOH), ~3000 (C-H stretch, aromatic), 1700-1680 (strong, C=O stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether). A characteristic C=O stretch is reported at 1684 cm⁻¹.[6][7] | |
| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺•: 182. Key Fragments: 167 ([M-CH₃]⁺), 151 ([M-OCH₃]⁺), 137 ([M-COOH]⁺), 109, 77.[5] The fragmentation pattern is a crucial fingerprint for the molecule's structure. |
Experimental Protocols
Detailed and consistent methodologies are paramount for obtaining reproducible and accurate data. The following protocols outline the standard procedures for each analytical technique.
Melting Point Determination
Objective: To determine the temperature range over which the solid sample transitions to a liquid, which serves as an indicator of purity.
Methodology:
-
Ensure the melting point apparatus is clean and calibrated.
-
Finely crush a small amount of the dried, synthesized this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]
-
Place the capillary tube into the heating block of the apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (178-187 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[1]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted (T2).
-
The melting range is reported as T1 - T2. For a pure sample, this range should be narrow (≤ 2 °C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample completely.
-
If necessary, add an internal standard (e.g., Tetramethylsilane - TMS).
-
Transfer the solution into a clean NMR tube. Ensure no solid particles are present.[9]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard acquisition involves a short pulse angle (e.g., 30-45 degrees) and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Methodology (KBr Pellet Method):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.[11]
-
The mixture should be ground to a fine, homogenous powder to minimize light scattering.
-
Place a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[12]
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14]
-
This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment in a reproducible manner.
-
The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum which plots relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak (which confirms the molecular weight) and interpret the major fragment peaks to corroborate the proposed structure.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. This compound(1132-21-4) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of the Antifungal Properties of Benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of benzoic acid and several of its key derivatives: salicylic acid, p-hydroxybenzoic acid, and gallic acid. The information presented is collated from various scientific studies to aid in research and development of novel antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of benzoic acid and its derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of the selected benzoic acids against three common pathogenic fungi: Aspergillus niger, Candida albicans, and Fusarium oxysporum. It is important to note that MIC values can vary depending on the specific strain of the fungus and the experimental conditions.
| Compound | Aspergillus niger | Candida albicans | Fusarium oxysporum |
| Benzoic Acid | >1500 µg/mL[1][2] | 125 - >1500 µg/mL[1][2][3] | 12 µg/mL[4] |
| Salicylic Acid | - | 570.05 µM - 22334.18 µg/mL[5][6] | 200 ppm (inhibits growth)[7] |
| p-Hydroxybenzoic Acid | Inhibitory effect observed[8] | MIC reported for esters[9] | Stimulates growth at low concentrations[10][11][12] |
| Gallic Acid | 35 - 125 µg/mL[13] | 12.5 - 5000 µg/mL[14][15] | 12 µg/mL[13] |
Note: A direct comparison of all compounds against all fungi under identical conditions is not available in the literature. The data is compiled from multiple sources and should be interpreted with caution. A hyphen (-) indicates that no specific MIC value was found in the searched literature.
Mechanisms of Antifungal Action
Benzoic acids exert their antifungal effects through multiple mechanisms. Two of the most well-documented pathways are the disruption of intracellular pH and the inhibition of the fungal-specific enzyme CYP53.
Disruption of Intracellular pH and Glycolysis
Undissociated benzoic acid can readily diffuse across the fungal cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits key metabolic enzymes, such as phosphofructokinase, leading to a reduction in ATP production and ultimately, the cessation of fungal growth.
Caption: Mechanism of fungal growth inhibition by intracellular pH disruption.
Inhibition of CYP53-Mediated Detoxification
CYP53 is a cytochrome P450 enzyme found in fungi that plays a crucial role in detoxifying aromatic compounds, including benzoic acid. Some benzoic acid derivatives can act as inhibitors of this enzyme. By blocking CYP53, these compounds prevent the fungus from metabolizing the toxic benzoic acid, leading to its accumulation and subsequent cell death.
Caption: Inhibition of the fungal CYP53 detoxification pathway.
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine the antifungal activity of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the benzoic acids in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., RPMI-1640 for yeasts and molds) to obtain a range of concentrations.
-
Dispensing into Microplate: Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. Include positive (medium with fungus, no antifungal) and negative (medium only) controls.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standardized value (e.g., 0.5 McFarland standard).
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 35°C for Candida albicans, 25°C for Aspergillus niger) for a specified period (typically 24-48 hours).
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
Agar Well Diffusion Method
This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition on an agar plate.
Protocol:
-
Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation of Plates: Spread a standardized suspension of the test fungus evenly over the surface of the agar plates using a sterile cotton swab.
-
Creation of Wells: Create uniform wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Antifungal Agents: Add a fixed volume (e.g., 100 µL) of different concentrations of the benzoic acid solutions into the wells. A well with the solvent alone serves as a negative control.
-
Incubation: Incubate the plates at the optimal temperature for the fungus for 24-72 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.
Conclusion
Benzoic acid and its derivatives, particularly gallic acid, demonstrate significant antifungal properties against a range of pathogenic fungi. The primary mechanisms of action involve the disruption of the fungal cell's internal pH and the inhibition of key metabolic and detoxification pathways. The choice of the most effective benzoic acid derivative will depend on the target fungal species and the specific application. The standardized protocols provided in this guide can be utilized to further investigate and compare the antifungal efficacy of these and other compounds in a research setting.
References
- 1. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indianecologicalsociety.com [indianecologicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of p-hydroxy benzoic acid alkyl esters on the thrush pathogen, Candida albicans (Robin) Berkhout] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect in vitro of exogenously applied p-hydroxybenzoic acid on Fusarium oxysporum f. sp. Niveum | Phytopathologia Mediterranea [oajournals.fupress.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
A Comparative Guide to the Research Efficacy of 3,5-Dimethoxybenzoic Acid and Syringic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the documented research efficacy of two structurally related phenolic compounds: 3,5-Dimethoxybenzoic Acid and Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid). While both share a dimethoxybenzoic acid core, the presence of a hydroxyl group in syringic acid significantly influences their biological activities. This guide summarizes the available experimental data, highlighting the extensive research on syringic acid's therapeutic potential and the comparatively limited data on this compound's biological efficacy.
Overview of Compounds
This compound is a chemical intermediate used in the synthesis of various organic compounds. Its biological activities have not been extensively studied, with most available data focusing on its synthetic applications.
Syringic Acid , a naturally occurring phenolic compound found in various plants, fruits, and vegetables, has been the subject of numerous studies investigating its therapeutic properties. It is recognized for its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The presence of a hydroxyl group in addition to the two methoxy groups on the benzoic acid structure is believed to be a key contributor to its potent biological activities.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of investigation. Syringic acid has demonstrated significant radical-scavenging activity in various in vitro assays. The substitution pattern on the aromatic ring, particularly the presence of both methoxy and hydroxyl groups, is thought to enhance its antioxidant potential. One study noted that two methoxy groups at positions 3 and 5 increased radical-scavenging activity, making syringic acid more active than p-hydroxybenzoic acid[1].
Table 1: Comparison of In Vitro Antioxidant Activity
| Assay | This compound | Syringic Acid | Reference Compound |
| DPPH Radical Scavenging Assay | Data not available | Effective scavenger | Ascorbic Acid |
| ABTS Radical Scavenging Assay | Data not available | Effective scavenger | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Shows reducing power | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | High ORAC value | Trolox |
Note: The lack of data for this compound in these standard antioxidant assays limits a direct quantitative comparison.
Anti-inflammatory Effects
Syringic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In contrast, there is limited research on the anti-inflammatory properties of this compound.
Table 2: Comparison of Anti-inflammatory Activity
| Parameter | This compound | Syringic Acid |
| Mechanism of Action | Data not available | Inhibition of NF-κB pathway, reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |
| In Vivo Studies | Data not available | Demonstrated efficacy in animal models of inflammation |
Signaling Pathway Modulated by Syringic Acid in Inflammation
The anti-inflammatory effects of Syringic Acid are often attributed to its ability to modulate the NF-κB signaling pathway.
Anticancer Efficacy
Syringic acid has been investigated for its potential as an anticancer agent and has shown promise in various cancer cell lines. Research on the anticancer effects of this compound is not as extensive.
Table 3: Comparison of Anticancer Activity
| Parameter | This compound | Syringic Acid |
| Affected Cancer Cell Lines | Data not available | Colon, Breast, Lung, Gastric, etc. |
| Mechanism of Action | Data not available | Induction of apoptosis, cell cycle arrest, inhibition of metastasis |
Experimental Workflow for Assessing Cytotoxicity
A common method to evaluate the cytotoxic effects of compounds on cancer cells is the MTT assay.
Neuroprotective Effects
The potential of these compounds to protect neuronal cells from damage has also been a focus of research, particularly for syringic acid.
Table 4: Comparison of Neuroprotective Activity
| Parameter | This compound | Syringic Acid |
| Mechanism of Action | Data not available | Attenuation of oxidative stress, anti-apoptotic effects, modulation of signaling pathways (e.g., PI3K/Akt) |
| In Vitro/In Vivo Models | Data not available | Shown to be effective in models of neurotoxicity and cerebral ischemia |
Signaling Pathway in Neuroprotection by Syringic Acid
Syringic acid has been shown to exert neuroprotective effects through the activation of pro-survival signaling pathways like PI3K/Akt.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the studies of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
A solution of DPPH in methanol is prepared.
-
The test compound (e.g., Syringic Acid) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
The available scientific literature indicates a significant disparity in the research focus between this compound and Syringic Acid. Syringic acid has been extensively studied and has demonstrated promising efficacy across a range of biological activities, supported by in vitro and in vivo data. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties are well-documented, with several underlying molecular mechanisms identified.
In contrast, this compound remains largely unexplored in terms of its biological efficacy. While it serves as a valuable precursor in chemical synthesis, its potential as a therapeutic agent is yet to be established. For researchers and drug development professionals, this guide highlights Syringic Acid as a compound of significant interest for further investigation and potential therapeutic application. Future studies are warranted to explore the biological activities of this compound to determine if it possesses any therapeutic potential, either on its own or as a scaffold for the development of new bioactive molecules.
References
Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,5-Dimethoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of common methods for the synthesis of 3,5-Dimethoxybenzoic Acid, a valuable building block in the creation of more complex molecules.[1][2] The following sections detail the experimental protocols and present a quantitative comparison of their efficiencies.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through the methylation of 3,5-dihydroxybenzoic acid. Variations in the reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of key methods with their reported efficiencies.
| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
| Method 1: Potassium Carbonate/Acetone | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, Potassium carbonate, Sodium hydroxide | Acetone, Water | Reflux at 55°C, followed by hydrolysis at 75°C | 98%[3] |
| Method 2: Sodium Hydroxide/Aqueous Solution | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide, Concentrated hydrochloric acid | Water | Staged temperature reaction (28-35°C then 50-55°C), followed by reflux | High (not explicitly quantified)[4] |
Note: The data presented is based on available patent literature and may vary based on experimental setup and scale.
Experimental Protocols
Below are the detailed methodologies for the key synthesis routes identified.
Method 1: Methylation using Potassium Carbonate in Acetone
This procedure involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) in 20 mL of acetone in a 100 mL single-neck flask.[3]
-
Add potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature.[3]
-
Add dimethyl sulfate (3.5 mL) dropwise to the mixture.[3]
-
Heat the reaction mixture to 55°C and allow it to reflux overnight.[3]
-
After the reaction is complete, remove the acetone by concentration under reduced pressure.[3]
-
Add 30 mL of water and adjust the pH to 14 using a 30% sodium hydroxide solution.[3]
-
Heat the mixture to 75°C for 4 hours to ensure complete hydrolysis.[3]
-
Cool the system to room temperature and adjust the pH to approximately 6 with concentrated hydrochloric acid, which will cause a white solid to precipitate.[3]
-
Filter the solid, wash it, and dry to obtain this compound (1.78 g, 98% yield).[3]
Method 2: Methylation using Sodium Hydroxide in an Aqueous Solution
This alternative method utilizes sodium hydroxide as the base in an aqueous medium for the methylation of 3,5-dihydroxybenzoic acid.
Procedure:
-
To a 1L four-necked flask, add 150-160 mL of dimethyl sulfate.[4]
-
Under stirring, slowly add 200-250 mL of a 20-30% aqueous sodium hydroxide solution dropwise.[4]
-
Maintain the temperature at 28-35°C for 40-50 minutes after the addition is complete.[4]
-
Increase the temperature to 50-55°C and continue the reaction under stirring for another 40-50 minutes.[4]
-
Reflux the mixture for 2-3 hours.[4]
-
Add an additional 100-120 mL of a 40-50% sodium hydroxide aqueous solution and continue to reflux for 4-6 hours.[4]
-
After reflux, cool the reaction mixture to room temperature.[4]
-
Acidify the solution to a pH of 1 with 40% concentrated hydrochloric acid.[4]
-
Cool the mixture to 0°C and let it stand for 4-5 hours to allow for crystallization.[4]
-
Filter the resulting solid under reduced pressure, wash with ice water, and dry at 105-110°C for 1.5-2 hours to yield this compound.[4]
Benchmarking Workflow
The process of evaluating the efficiency of different chemical synthesis methods can be visualized as a structured workflow. The following diagram illustrates the key stages involved in such a comparative study.
Caption: Workflow for Benchmarking Chemical Synthesis Efficiency.
References
Safety Operating Guide
Personal protective equipment for handling 3,5-Dimethoxybenzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethoxybenzoic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1132-21-4
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or equivalent.[3][4] | To prevent inhalation of dust and respiratory irritation. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure.[2][5] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2] Do not ingest or inhale the substance.[2]
-
Dust Control: Minimize dust generation during handling.[2] Use appropriate tools (e.g., a spatula) for transferring the solid.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should be laundered separately before reuse.[6]
Storage Procedures:
-
Container: Store in a tightly closed, original container in a dry and cool place.[2]
-
Ventilation: Ensure the storage area is well-ventilated.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Labeling: Ensure all containers are clearly labeled.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill and Leak Procedures:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6]
-
Decontamination: Clean the spill area thoroughly with water. Prevent runoff from entering drains.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[8][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this chemical and any contaminated materials through a licensed and approved waste disposal plant.[2] Do not empty into drains or release into the environment.[2]
-
Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations.[2] Chemical waste generators must consult these regulations to ensure complete and accurate classification of the waste.[2]
-
Container Disposal: Decontaminate empty containers before disposal.[6] Observe all label safeguards until containers are cleaned and destroyed.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 1132-21-4 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. markherb.com [markherb.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ferris.msdssoftware.com [ferris.msdssoftware.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
